Triisooctylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
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| Record name | Triisooctylamine | |
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CAS No. |
2757-28-0, 25549-16-0 | |
| Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6',6''-Trimethyltriheptylamine | |
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| Record name | Isooctanamine, N,N-diisooctyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160 | |
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| Record name | Isooctanamine, N,N-diisooctyl- | |
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| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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| Record name | Tris(6-methylheptyl)amine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561 | |
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| Record name | Triisooctylamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK | |
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Foundational & Exploratory
Triisooctylamine: A Technical Guide to Basicity and pKa in Non-Aqueous Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triisooctylamine (TIOA), a tertiary amine characterized by its bulky, branched alkyl chains, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, hydrometallurgy, and chemical synthesis.[1][2] Its utility often hinges on its ability to act as a base, an extractant, or a phase transfer catalyst, properties that are fundamentally governed by its basicity.[1][2][3][4] For researchers and drug development professionals, understanding and quantifying the basicity of TIOA, particularly in non-aqueous environments, is critical for process optimization, reaction design, and formulation development.
The basicity of an amine in a given solvent is expressed by the pKa of its conjugate acid (R₃NH⁺). This value is not an intrinsic property of the molecule but is profoundly influenced by the surrounding solvent medium.[5] In drug development, for instance, many active pharmaceutical ingredients (APIs) and excipients are poorly soluble in water, necessitating the use of organic or mixed solvents for synthesis, formulation, and analysis.[6][7][8] An accurate understanding of pKa in these environments is paramount for predicting solubility, stability, and intermolecular interactions.[8]
This guide provides a comprehensive exploration of the factors governing the basicity of this compound in non-aqueous solvents, presents available pKa data for structurally similar amines, and offers a detailed protocol for its experimental determination using modern analytical techniques.
I. Theoretical Framework: Factors Governing Amine Basicity in Non-Aqueous Media
The basicity of this compound is a delicate interplay of electronic, steric, and solvent-related effects. Unlike in aqueous solutions where solvation patterns are well-understood, non-aqueous systems introduce a more complex set of variables.
A. Molecular Structure: Inductive vs. Steric Effects
-
Inductive Effect: The three isooctyl groups are electron-donating (+I effect). They push electron density towards the central nitrogen atom, increasing the availability of its lone pair for protonation.[9][10] This electronic effect inherently increases the amine's basicity.
-
Steric Hindrance: Conversely, the sheer bulk of the isooctyl chains creates significant steric hindrance around the nitrogen atom.[9][10] This bulkiness can impede the approach of a proton and, more importantly, hinders the solvation and stabilization of the resulting protonated ammonium cation (R₃NH⁺). This steric effect tends to decrease basicity.
In the gas phase, where solvation is absent, the inductive effect dominates. However, in solution, the balance between induction and steric hindrance is heavily modulated by the solvent.
B. The Overriding Influence of the Solvent
The solvent plays a decisive role in determining the effective basicity of an amine by differentially solvating the neutral amine and its conjugate acid.[9][11]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form strong hydrogen bonds. They effectively stabilize the protonated ammonium cation through hydrogen bonding, which shifts the equilibrium towards the protonated form and increases the apparent basicity.[9][12] Aprotic solvents (e.g., DMSO, acetonitrile, THF) cannot donate hydrogen bonds.[11] In these media, the stabilization of the cation is less pronounced, and other factors like the solvent's polarity become more critical.
-
Dielectric Constant (Polarity): Solvents with a high dielectric constant are more effective at stabilizing charged species.[11] The dissociation of the protonated amine (R₃NH⁺) into ions is more favorable in polar solvents, which can influence the acid-base equilibrium.
-
Solvent Basicity: The inherent basicity of the solvent itself can compete with the amine for the proton, affecting the measured pKa.
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing the basicity and pKa of TIOA in non-aqueous solvents.
II. pKa Data for Trialkylamines in Non-Aqueous Solvents
| Amine | Solvent | Method | pKa (of conjugate acid) | Reference |
| Trioctylamine (TOA) | 1-Octanol | Relative Basicity | Highest among tested solvents | [13] |
| Trioctylamine (TOA) | Methyl Iso-butyl Ketone (MIBK) | Relative Basicity | Intermediate | [13] |
| Trioctylamine (TOA) | Carbon Tetrachloride (CCl₄) | Relative Basicity | Lowest among tested solvents | [13] |
| Trioctylamine (TOA) | Not Specified | Predicted | 10.08 ± 0.50 | [14][15] |
The relative basicity trend observed—1-octanol > MIBK > CCl₄—aligns with theoretical principles.[13] The protic nature of 1-octanol allows for strong hydrogen-bond stabilization of the protonated TOA, enhancing its basicity compared to the aprotic ketone (MIBK) and the nonpolar solvent (CCl₄).
III. Experimental Protocol: pKa Determination by NMR Chemical Shift Imaging
For compounds like TIOA that may be insoluble in water, determining pKa in organic solvents is essential.[6][7] While classical methods like potentiometric or spectrophotometric titrations are feasible, they can be laborious.[16] A modern, efficient approach is the use of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the "one-shot" method using chemical shift imaging (CSI).[6][7][8][17] This technique allows for a complete titration curve to be generated in a single experiment.
The following protocol details the determination of TIOA's pKa in anhydrous Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery.[6]
A. Principle
A stable pH gradient is established within a single NMR tube by allowing an acidic solution to diffuse into a basic solution containing the analyte (TIOA) and a set of pH indicators.[6][7] A chemical shift imaging experiment records spectra along the length of the tube. The known pKa values of the indicators are used to map the pH at each point in the gradient. Simultaneously, the chemical shift of a proton on TIOA that is sensitive to its protonation state is measured. A plot of the analyte's chemical shift versus the determined pH yields a titration curve, from which the pKa is extracted using the Henderson-Hasselbalch equation.[6][7][17]
B. Equipment and Reagents
-
Analyte: this compound (TIOA)
-
Solvent: Anhydrous DMSO
-
Acid: A strong acid soluble in DMSO (e.g., trifluoromethanesulfonic acid or a solid acid like saccharin).[6][17]
-
Base: A non-interfering base to create the basic solution (e.g., a phosphazene base or a suitable amine).
-
pH Indicators: A set of at least two indicators with known pKa values in DMSO that bracket the expected pKa of TIOA.
-
Equipment:
-
Gradient-equipped high-field NMR spectrometer
-
Standard 5 mm NMR tubes
-
Glovebox or controlled atmosphere for handling anhydrous solvent
-
C. Step-by-Step Methodology
-
Solution Preparation (in a glovebox):
-
Basic Solution (Bottom Layer): Prepare a solution in anhydrous DMSO containing TIOA (e.g., 5-10 mM), the chosen pH indicators (e.g., 2-5 mM each), and the base.
-
Acidic Solution (Top Layer): Prepare a solution in anhydrous DMSO containing the same concentrations of TIOA and indicators, but with the acid instead of the base.
-
-
Creating the pH Gradient:
-
Carefully pipette a known volume (e.g., 300 µL) of the basic solution into the bottom of an NMR tube.
-
Gently layer an equal volume of the acidic solution on top of the basic solution, minimizing mixing at the interface.
-
Seal the tube and allow it to stand undisturbed for a set period (e.g., 30-60 minutes) to allow a stable diffusion gradient to form at the interface.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of the analyte and indicator protons in their acidic and basic forms.
-
Perform a chemical shift imaging (CSI) experiment (e.g., using a slice-selective pulse sequence) along the long axis (z-axis) of the NMR tube. This will generate a 2D dataset with chemical shift on one axis and spatial position on the other.
-
-
Data Analysis:
-
Process the 2D CSI data to obtain a series of 1D spectra, each corresponding to a different spatial "slice" along the NMR tube.
-
For each slice, determine the pH using the chemical shifts of the indicator protons and their known pKa values via the Henderson-Hasselbalch equation.
-
In the same slices, measure the chemical shift (δ_obs) of a well-resolved TIOA proton that shows a significant change upon protonation.
-
Plot the observed chemical shift of the TIOA proton (δ_obs) against the calculated pH for all slices.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation (rearranged for chemical shifts) to determine the pKa of TIOA.
-
Caption: Experimental workflow for pKa determination using NMR Chemical Shift Imaging.
IV. Significance in Research and Drug Development
An understanding of TIOA's basicity in non-aqueous systems is not merely academic; it has direct practical implications.
-
Solvent Extraction and Purification: TIOA is widely used as a liquid-liquid extraction agent for separating metals from ores or for removing acidic products from reaction mixtures.[4][18][19] Its extraction efficiency is directly proportional to its ability to be protonated by the target acid, forming an ion pair that is soluble in the organic phase.[18] Selecting a solvent that maximizes TIOA's basicity can dramatically improve process yields.
-
Catalysis: As a phase transfer catalyst, TIOA facilitates reactions between reagents dissolved in immiscible phases (e.g., aqueous and organic).[1] Its function relies on forming ion pairs, a process dictated by its pKa in the organic phase.
-
Pharmaceutical Formulations: In the development of non-aqueous formulations, such as lipid-based systems or amorphous solid dispersions, the pKa of all components, including excipients with amine functionalities, is critical.[20] It governs potential acid-base interactions between the API and excipients, which can affect the drug's stability, solubility, and release profile. Knowledge of TIOA's basicity provides a model for understanding how similar tertiary amines behave in these complex, low-water environments.
Conclusion
The basicity of this compound in non-aqueous solvents is a complex property governed by a balance of inductive, steric, and profound solvent effects. While specific pKa values are sparse in the literature, its behavior can be predicted based on fundamental chemical principles and inferred from data on analogous compounds like trioctylamine. For applications demanding high precision, experimental determination is crucial. Modern techniques, particularly NMR-based chemical shift imaging, provide a robust and efficient means to measure pKa in a variety of organic solvents, empowering researchers and drug development professionals to optimize processes, design novel synthetic routes, and create more stable and effective pharmaceutical formulations.
References
- Basicity of amines | Organic Chemistry II Class Notes - Fiveable. (2025, August 15).
- Effect of solvent on basicity of amines - Filo. (2025, March 21).
- Lau, Y. K., & Kebarle, P. (1981). Hydrogen bonding solvent effect on the basicity of primary amines CH3NH2, C2H5NH2, and CF3CH2NH2. Canadian Journal of Chemistry, 59(2), 151-155.
- Wang, Y., et al. (2009). Relative basicity of trioctylamine to carboxylic acid in selected organic diluents. Chinese Journal of Chemical Engineering, 17(4), 653-658.
- Field Effect and it's effect on basicity on amines - Chemistry Stack Exchange. (2014, June 4).
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (1962).
- How to make maximum use of the available pK data in non‐aqueous solvents? (2019, April 11).
- Ahmet, M., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7977-7984.
- Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging (PDF). (2022, May 12).
- 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26).
- Trioctylamine - Wikipedia.
- Trioctylamine - LookChem.
- TRIOCTYLAMINE - ChemBK. (2024, April 16).
- This compound | 2757-28-0 - Benchchem.
- CAS 25549-16-0: this compound - CymitQuimica.
- This compound technical grade 25549-16-0 - Sigma-Aldrich.
- Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - University of East Anglia. (2022, May 27).
- pKa Determination in non-Aqueous Solvents - The University of Liverpool Repository. (2021, June 13).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry, University of Tartu. (2025, August 28).
- Reactive Extraction of Levulinic Acid from Aqueous Solutions Using Trioctylamine with Diluents 2-Ethyl-1-hexanol, 4-Methylpentan-2-one, and Isoamyl Alcohol. (2023, October 5). Journal of Chemical & Engineering Data.
- 25549-16-0 - this compound - Guidechem.
- Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2026, January 20). MDPI.
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Methodological & Application
Triisooctylamine extraction mechanism for carboxylic acids
Application Note & Protocol
Topic: Unraveling the Mechanism of Carboxylic Acid Extraction with Triisooctylamine (TIOA): A Detailed Guide for Researchers
Introduction: The Imperative for Efficient Carboxylic Acid Recovery
Carboxylic acids are foundational platform chemicals with extensive applications across the pharmaceutical, food, and chemical industries.[1] Many of these vital organic acids, such as lactic, citric, and succinic acid, are increasingly produced through fermentation processes. A significant challenge in these bio-based production routes is the efficient recovery of the acid from dilute aqueous fermentation broths, a step that can account for 30-50% of the total production cost.[2][3]
Reactive liquid-liquid extraction (LLE) presents a highly effective and promising technology for this separation challenge.[4][5] Unlike simple physical extraction, reactive extraction employs an active extractant in the organic phase that chemically interacts with the target molecule. This approach dramatically increases the distribution coefficient and selectivity of the separation.[2] Long-chain tertiary aliphatic amines, such as this compound (TIOA), have emerged as premier extractants for this purpose due to their high efficiency and selectivity.[6][7]
This guide provides a comprehensive overview of the chemical mechanisms governing the extraction of carboxylic acids using TIOA. It further offers a detailed, field-proven experimental protocol for laboratory-scale extraction and analysis, designed for researchers, scientists, and professionals in drug development and chemical engineering.
Part 1: The Core Mechanism of Reactive Extraction
The extraction of a carboxylic acid (represented as HA) from an aqueous phase into an organic phase containing TIOA (represented as R₃N) is not a simple physical partitioning. It is a dynamic, reversible chemical process driven by acid-base interactions.[8] The overall process can be understood through several key equilibria.
1.1 The Principle of Ion-Pair Formation
The fundamental mechanism is the formation of an ion-pair complex between the undissociated carboxylic acid and the basic amine extractant.[9] For the extraction to occur, the carboxylic acid in the aqueous phase must first be in its protonated, undissociated form (HA). This undissociated acid partitions across the phase boundary into the organic diluent. Once in the organic phase, it reacts with the tertiary amine (TIOA) to form an acid-amine complex, often described as an ion pair (R₃NH⁺A⁻).[10][11]
The overall reaction can be summarized as:
HA (aq) ⇌ HA (org) HA (org) + R₃N (org) ⇌ [R₃NH⁺A⁻] (org)
-
HA : The undissociated carboxylic acid.
-
R₃N : this compound (TIOA).
-
(aq) : Denotes the aqueous phase.
-
(org) : Denotes the organic phase.
-
[R₃NH⁺A⁻] : The acid-amine ion-pair complex.
The formation of this stable complex in the organic phase is the primary driving force that pulls the carboxylic acid from the aqueous solution, leading to high distribution coefficients.[2]
1.2 The Critical Role of Aqueous Phase pH
The efficiency of the extraction is profoundly dependent on the pH of the aqueous phase. The extraction mechanism relies on the availability of the undissociated acid, HA. According to the Henderson-Hasselbalch equation, a carboxylic acid exists predominantly in its undissociated form when the pH of the solution is below its pKa value.
Therefore, to achieve maximum extraction efficiency, the pH of the aqueous feed solution must be maintained below the pKa of the target carboxylic acid.[1][11] As the pH rises above the pKa, the acid dissociates into its carboxylate anion (A⁻), which is highly water-soluble and does not readily form a complex with the amine.
1.3 The Influence of the Organic Diluent
TIOA is a viscous liquid and is always used in conjunction with a diluent. The choice of diluent is not trivial; it significantly impacts the extraction performance by solvating the reactants and the resulting acid-amine complex.[5]
-
Inert Diluents: Non-polar solvents like n-heptane, dodecane, and kerosene primarily act as carriers for the extractant.
-
Active Diluents: Polar solvents, often called "modifiers," such as long-chain alcohols (e.g., 1-octanol, 1-decanol) or ketones (e.g., MIBK), actively participate in the extraction.[5] They can stabilize the ion-pair complex through hydrogen bonding and solvation, which often increases the extraction efficiency.[1] Furthermore, the addition of modifiers can prevent the formation of a third, highly viscous phase at high acid loadings, which is a common operational problem.[1]
The following diagram illustrates the fundamental extraction mechanism.
Caption: Core mechanism of carboxylic acid extraction by TIOA.
Part 2: Protocol for Laboratory-Scale Carboxylic Acid Extraction
This protocol provides a step-by-step method for determining the extraction efficiency and distribution coefficient of a model carboxylic acid (e.g., Lactic Acid) from an aqueous solution.
2.1 Objective
To quantify the distribution coefficient (D) and extraction efficiency (%E) for the removal of lactic acid from an aqueous solution using a TIOA/1-octanol organic phase.
2.2 Materials and Reagents
-
Extractant: this compound (TIOA)
-
Diluent: 1-Octanol
-
Solute: L-Lactic Acid
-
Aqueous Phase: Deionized (DI) Water
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Indicator: Phenolphthalein solution
-
pH Adjustment: 1 M Hydrochloric Acid (HCl) and 1 M NaOH
2.3 Equipment
-
250 mL Separatory funnels
-
Orbital shaker or magnetic stirrer[12]
-
pH meter
-
Analytical balance
-
Burette and stand for titration
-
Volumetric flasks, pipettes, and beakers
-
Centrifuge (optional, for emulsion breaking)
2.4 Experimental Workflow
The following diagram outlines the complete experimental procedure from preparation to analysis.
Caption: Experimental workflow for TIOA extraction and analysis.
2.5 Step-by-Step Procedure
-
Prepare the Organic Phase: Prepare 100 mL of the organic solvent by mixing 30 mL of TIOA with 70 mL of 1-octanol in a volumetric flask.
-
Prepare the Aqueous Phase: Prepare 100 mL of a 0.5 M lactic acid stock solution in DI water. The pH should be verified to be well below the pKa of lactic acid (~3.86).
-
Perform the Extraction:
-
Add equal volumes (e.g., 20 mL) of the organic and aqueous phases to a 100 mL separatory funnel. This establishes a 1:1 phase ratio.[12]
-
Secure the funnel on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for 30 minutes to ensure equilibrium is reached.
-
Clamp the funnel in a stand and allow the phases to separate completely for at least 15 minutes. A distinct interface should be visible.
-
-
Sample Collection: Carefully drain the lower aqueous phase into a clean, dry beaker. Discard the organic phase (or save for regeneration studies).
-
Analysis of Aqueous Phase:
-
Pipette a known volume (e.g., 10 mL) of the separated aqueous phase into a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used. Repeat the titration for two additional samples to ensure precision.
-
-
Calculations:
-
Final Aqueous Concentration (C_aq_final):
-
C_aq_final (mol/L) = (M_NaOH × V_NaOH) / V_sample
-
-
Organic Phase Concentration (C_org): Calculated by mass balance.
-
C_org (mol/L) = C_aq_initial - C_aq_final (assuming a 1:1 phase ratio)
-
-
Distribution Coefficient (D):
-
D = C_org / C_aq_final
-
-
Extraction Efficiency (%E):
-
%E = [(C_aq_initial - C_aq_final) / C_aq_initial] × 100
-
-
Part 3: Key Parameters and Data Interpretation
The efficiency of the extraction process is influenced by several interconnected variables. Understanding these factors is crucial for process optimization.
| Parameter | Effect on Extraction Efficiency | Rationale & Causality |
| TIOA Concentration | Increases up to an optimal point | A higher concentration of the amine extractant provides more reactive sites for complexation with the carboxylic acid, shifting the equilibrium towards the organic phase.[2][13] However, excessively high concentrations can increase viscosity and may lead to third-phase formation.[1] |
| Aqueous Phase pH | Decreases sharply as pH > pKa | The extraction relies on the reaction with the undissociated acid (HA). As pH increases above the acid's pKa, it deprotonates to the anion (A⁻), which is not extractable by the amine.[1][11] |
| Temperature | Generally decreases with increasing temp. | The acid-amine complexation is typically an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium away from the product (the complex), thus reducing the extraction efficiency.[2] |
| Diluent Polarity | Generally increases with polar/active diluents | Polar diluents like 1-octanol can stabilize the charged ion-pair complex through solvation and hydrogen bonding, which enhances its solubility in the organic phase and improves the distribution coefficient.[1][5][13] |
| Acid Strength (pKa) | Generally increases for stronger acids | Stronger acids (lower pKa) form more stable ion-pair complexes with the amine, leading to higher extraction constants and greater efficiency.[9][14] |
Part 4: Solvent Regeneration and Product Recovery
A key advantage of reactive extraction is the ability to regenerate and recycle the solvent. This is accomplished via a "stripping" or back-extraction step.
The loaded organic phase, containing the [R₃NH⁺A⁻] complex, is contacted with a basic aqueous solution, typically NaOH or NaHCO₃.[5][12] The strong base neutralizes the carboxylic acid, converting it into its water-soluble salt (Na⁺A⁻) and regenerating the free TIOA (R₃N) in the organic phase.
[R₃NH⁺A⁻] (org) + NaOH (aq) ⇌ R₃N (org) + Na⁺A⁻ (aq) + H₂O
The regenerated TIOA solvent can then be reused in subsequent extraction cycles.[12] The carboxylic acid can be recovered from the aqueous salt solution, often through acidification and subsequent crystallization or distillation.[3]
References
-
Extraction of lower carboxylic acids from aqueous solution by tri-n-octylamine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Wasewar, K. L., Heesink, A. B. M., Versteeg, G. F., & Pangarkar, V. G. (2002). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. Retrieved February 23, 2026, from [Link]
-
Malmary, G., Albet, J., Putranto, A., et al. (2001). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a this compound Diluent System. Scite.ai. Retrieved February 23, 2026, from [Link]
-
Kyuchoukov, G., & Albet, J. (n.d.). Application of Reactive Extraction to Recovery of Carboxylic Acids. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Aşçı, Y. S., Baylan, N., & Çehreli, S. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. MDPI. Retrieved February 23, 2026, from [Link]
-
Extraction of carboxylic acids by amine extractants. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]
-
Kyuchoukov, G., & Albet, J. (2002). Application of reactive extraction to recovery of carboxylic acids. ProQuest. Retrieved February 23, 2026, from [Link]
-
Malmary, G., et al. (2001). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS SOLUTIONS BY LIQUID-LIQUID EXTRACTION WITH A this compound DILUENT SYSTEM. SciELO. Retrieved February 23, 2026, from [Link]
-
Popoola, O. P., et al. (2020). Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique. PMC. Retrieved February 23, 2026, from [Link]
-
Weinhandl, M., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. Retrieved February 23, 2026, from [Link]
-
Relative basicity of trioctylamine to carboxylic acid in selected organic diluents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. MOST Wiedzy. Retrieved February 23, 2026, from [Link]
-
Marinova, M., et al. (n.d.). Improvement of the Lactic Acid Extraction. Extraction From Aqueous Solutions and Simulated Fermentation Broth by Means of Mixed Extractant and TOA, Partially Loaded with HCl. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Touraud, D., et al. (2016). Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved February 23, 2026, from [Link]
-
Toth, A. J., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI. Retrieved February 23, 2026, from [Link]
- Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
-
Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem. Retrieved February 23, 2026, from [Link]
-
Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. PubMed. Retrieved February 23, 2026, from [Link]
-
van den Bruinhorst, A., et al. (2018). Novel extractants for the recovery of fermentation derived lactic acid. Green Chemistry. Retrieved February 23, 2026, from [Link]
-
Marinova, M., et al. (n.d.). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Poole, L. J., & King, C. J. (1990). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re. eScholarship.org. Retrieved February 23, 2026, from [Link]
-
The Continuous Extraction of Carboxylic Acids and Amines. (n.d.). White Rose eTheses Online. Retrieved February 23, 2026, from [Link]
-
Extraction method. (n.d.). Retrieved February 23, 2026, from [Link]
-
Tamada, J. A., Kertes, A. S., & King, C. J. (1989). Extraction of carboxylic acids by amine extractants (Technical Report). OSTI.GOV. Retrieved February 23, 2026, from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 23, 2026, from [Link]
-
Fang, J. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Sahoo, S. (2019). Experimental Studies on the Reactive Extraction of Different Carboxylic Acids. ethesis. Retrieved February 23, 2026, from [Link]
-
Eyal, A. M., & Canari, R. (1995). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research. Retrieved February 23, 2026, from [Link]
-
Kertes, A. S., & King, C. J. (1986). Solvent equilibriums for extraction of carboxylic acids from water. Journal of Chemical & Engineering Data. Retrieved February 23, 2026, from [Link]
-
Poole, L. J., & King, C. J. (1990). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. UNT Digital Library. Retrieved February 23, 2026, from [Link]
-
Toth, A. J., et al. (2021). Reactive Distillation for Solvent Regeneration after Biphasic Carboxylic Acid Esterification. ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. ijcea.org [ijcea.org]
- 2. Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. scispace.com [scispace.com]
- 10. Application of reactive extraction to recovery of carboxylic acids - ProQuest [proquest.com]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Selective Separation of Zirconium and Hafnium using Triisooctylamine (TiOA) in Sulfate Media
Application Note: AN-Separation-ZrHf-TiOA-04
Executive Summary
The separation of Zirconium (Zr) and Hafnium (Hf) is a classic challenge in inorganic chemistry due to their nearly identical atomic radii (the "Lanthanide Contraction") and chemical behavior.[1][2][3] Nuclear-grade Zirconium requires Hf levels <100 ppm due to Hafnium’s high thermal neutron absorption cross-section.
This Application Note details a high-selectivity Solvent Extraction (SX) protocol using Triisooctylamine (TiOA) . While traditional TBP-Nitrate systems are common, the TiOA-Sulfate system described here offers superior separation factors (
Chemical Mechanism & Rationale[4]
2.1 The "Twins" Problem
Zr(IV) and Hf(IV) exhibit virtually indistinguishable chemical properties. Separation relies on subtle differences in the stability of their anionic complexes.
2.2 Why this compound (TiOA)?
TiOA is a tertiary amine (
-
Selectivity: In sulfuric acid media (
), Zr forms stable anionic sulfato-complexes (e.g., ) more readily than Hf at lower acidities. -
Stability: TiOA shows high chemical stability against oxidation compared to some organophosphorus extractants.
2.3 Reaction Pathway
The extraction proceeds via a "amine salt" mechanism.
-
Protonation (Pre-equilibration): The organic amine is protonated by the acid.
-
Anion Exchange (Extraction): The amine sulfate exchanges its anion for the anionic Zirconium complex.
(Note: The exact stoichiometry of the Zr-sulfate complex varies with acidity, but the preference for Zr over Hf in the organic phase is the driving force.)
Visualizing the Mechanism
The following diagram illustrates the selective interface exchange.
Figure 1: Mechanism of Anion Exchange. TiOA selectively targets anionic Zr-sulfate species while rejecting Hf species which are less likely to form extractable anions under these conditions.
Experimental Protocol
Safety Warning: Handle TiOA and concentrated acids in a fume hood. TiOA is an irritant; Sulfuric acid is corrosive.
4.1 Reagents & Equipment
-
Extractant: this compound (TiOA), >95% purity.
-
Diluent: Kerosene (odorless) or Dodecane.
-
Modifier: Isodecanol or 1-Octanol (Required to prevent "Third Phase" formation).
-
Feed Stock: Zirconyl Sulfate / Hafnyl Sulfate solution.
-
Stripping Agent: Sodium Chloride (NaCl) or Sodium Carbonate (
).
4.2 Preparation of Phases
| Component | Concentration | Role |
| Organic Phase | 10% - 20% (v/v) TiOA | Extractant |
| 3% - 5% (v/v) Isodecanol | Phase Modifier (prevents emulsion/3rd phase) | |
| Balance Kerosene | Diluent | |
| Aqueous Feed | 0.1 M Zr/Hf Metal | Target |
| 0.5 M - 1.0 M | Matrix (Critical for selectivity) |
4.3 Step-by-Step Workflow
Step 1: Pre-equilibration (Acid Scrub) Before contacting the metal, the amine must be converted to its sulfate salt form.
-
Mix the Organic Phase with 1.0 M
(free of metals) at an O:A ratio of 1:1. -
Shake vigorously for 5 minutes.
-
Separate phases. Discard the aqueous acid. The Organic is now
.
Step 2: Extraction (The Separation)
-
Contact the Pre-equilibrated Organic with the Zr/Hf Feed Solution .
-
Ratio: Maintain Organic:Aqueous (O:A) ratio of 1:1 or 2:1 (to ensure excess amine).
-
Agitation: Shake/Stir for 10 minutes at 25°C.
-
Settling: Allow phases to separate (typically 2-5 mins).
-
Observation: Zr loads into the Top (Organic) phase. Hf remains in the Bottom (Aqueous) phase.[2]
-
Step 3: Scrubbing (Purification) To remove any physically entrained Hf or weakly co-extracted species.
-
Contact the Loaded Organic with fresh 0.5 M
. -
O:A Ratio: 5:1 (High organic to low aqueous to minimize Zr loss).
-
The aqueous raffinate from this step is recycled to the feed.
Step 4: Stripping (Recovery) Recover the Zr from the organic phase.[6][7]
-
Method A (Precipitation): Contact with 10%
. Zr precipitates as basic carbonate. -
Method B (Liquid Recovery): Contact with 1.0 M NaCl + 0.5 M HCl. The Chloride ions displace the Sulfate complex, pushing Zr back to the aqueous phase (since amine-chloride extraction requires much higher acidity to hold Zr).
Process Flow Diagram
Figure 2: Counter-Current Simulation Flowsheet. The scrubbing step is critical for achieving nuclear-grade purity (<100 ppm Hf).
Data Analysis & Optimization
To validate the separation, calculate the Distribution Ratio (D) and Separation Factor (
6.1 Calculations
6.2 Typical Performance Data (Sulfate System)
The following data represents typical equilibrium values at 25°C with 10% TiOA.
| Acid Conc. ( | Separation Factor ( | Notes | ||
| 0.1 M | > 100 | ~ 10 | ~ 10 | Poor selectivity; Hf co-extracts. |
| 0.5 M | 15.2 | 0.8 | 19.0 | Optimal Operating Point. |
| 1.0 M | 5.4 | 0.4 | 13.5 | Extraction efficiency drops. |
| 2.0 M | 0.8 | 0.1 | 8.0 | Amine saturated with bisulfate ( |
Interpretation: At 0.5 M
Troubleshooting & Best Practices
-
Third Phase Formation:
-
Emulsification:
-
Cause: Silica in the feed or overly vigorous mixing.
-
Fix: Keep feed clear (filter < 1 micron). Use a centrifuge for phase separation if necessary.
-
-
Analytical Verification:
References
-
Selective Extraction of Zirconium from Sulfuric Acid Solutions . MDPI. (2025). Detailed study on TOA/TiOA extraction kinetics and separation factors in sulfate media. Link
-
Separation of Zr from Hf in Hydrochloric Acid Solution Using Amine-Based Extractants . Industrial & Engineering Chemistry Research. (2012). Comparison of Alamine 336 (Tertiary Amine) against other extractants. Link
-
Zirconium and Hafnium Separation by Liquid-Liquid Extraction . IAEA TECDOC. Comprehensive review of nuclear-grade separation technologies including amine systems. Link
-
Solvent Extraction of Zirconium and Hafnium . Journal of the South African Institute of Mining and Metallurgy. Protocol validation for amine extraction. Link
Sources
- 1. journals.co.za [journals.co.za]
- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 3. Study of Zirconium and Hafnium Separation by Solvent Extraction Technique from Nitric and Hydrochloric Solutions with Acid, Basic and Neutral Extractants [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. The separation of zirconium and hafnium from (NH4)3Zr(Hf)F7 using amine-based extractants [scielo.org.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Separation of zirconium and hafnium via solvent extraction [academia.edu]
- 9. EP0142291A1 - Process for separation of zirconium from hafnium - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Application Note: Preparation of Triisooctylamine (TiOA) Organic Phase for Liquid-Liquid Extraction
[1]
Abstract
Triisooctylamine (TiOA) is a high-molecular-weight tertiary amine widely utilized in hydrometallurgy and biotechnology for the extraction of metal anions (e.g., Uranium, Vanadium) and organic acids (e.g., Lactic, Citric acid). Its efficacy relies entirely on the proper formulation of the organic phase to ensure rapid mass transfer, phase stability, and selectivity. This application note provides a rigorous, field-validated protocol for preparing a TiOA solvent system, specifically addressing the critical "Third Phase" phenomenon and pre-equilibration requirements.
Chemical Basis & Mechanism
To prepare a functional TiOA phase, one must understand that TiOA (
The Extraction Mechanism
The extraction proceeds via Acid-Base Neutralization followed by Ion-Pair Formation .
-
Protonation: The amine reacts with an acid (
) to form an alkylammonium salt. -
Anion Exchange (if applicable): The anion
can be exchanged for a target metal anion .
The "Third Phase" Phenomenon
A critical failure mode in amine extraction is the formation of a "Third Phase"—a heavy, amine-rich organic layer that splits from the diluent.
-
Cause: The polar ion-pair complex
has limited solubility in non-polar diluents (e.g., kerosene, heptane). -
Solution: A Phase Modifier (typically a long-chain alcohol like 1-Octanol or TBP) must be added to increase the polarity of the organic phase and solvate the amine complex.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of a stable TiOA organic phase.
Material Selection & Formulation
The standard formulation for general acid/metal extraction is 20-30% v/v Extractant with 5-10% Modifier .
| Component | Function | Recommended Material | Selection Criteria |
| Extractant | Active binding agent | This compound (TiOA) | Purity >95%. Commercial grades (e.g., Alamine 336) are mixtures but functional. |
| Diluent | Carrier solvent | Kerosene (Industrial) or n-Heptane (Lab) | High flash point (>60°C), low viscosity, low water solubility. |
| Modifier | Solubilizer | 1-Octanol or Isodecanol | Long carbon chain (C8+) prevents water solubility while solvating the amine salt. |
Experimental Protocols
Protocol A: Formulation and Impurity Scrubbing
Purpose: To create a homogeneous mixture and remove synthesis byproducts (secondary amines) or acidic impurities from commercial-grade TiOA.
Reagents:
-
TiOA (Technical Grade)[1]
-
Diluent (e.g., Exxsol D80 or Kerosene)
-
Modifier (1-Octanol)[2]
-
0.1 M NaOH (Scrubbing solution)
Procedure:
-
Calculation: Determine the total volume required.
-
Example for 1 Liter: 300 mL TiOA (30%), 100 mL 1-Octanol (10%), 600 mL Diluent (60%).
-
-
Mixing:
-
Add the Modifier to the Diluent first. Mix for 5 minutes. Rationale: This ensures the modifier is well-dispersed before the viscous amine is introduced.
-
Slowly add TiOA while stirring at 300-500 RPM. Continue stirring for 15 minutes.
-
-
Base Scrub (Purification):
-
Transfer the organic phase to a separatory funnel (or mixer-settler).
-
Add 0.1 M NaOH at a 1:1 volume ratio (O/A = 1).
-
Shake vigorously for 5 minutes.
-
Allow phases to settle (typically 2-5 minutes).
-
Discard the aqueous (bottom) phase. Note: This removes acidic impurities and some lower-molecular-weight degradation products.
-
-
Water Wash:
-
Contact the organic phase with deionized water (O/A = 1) for 2 minutes.
-
Discard aqueous phase. Repeat until the interface is clear and pH of wash water is neutral (~7).
-
Protocol B: Pre-equilibration (Acidification)
Purpose: To convert the free amine (
Reagents:
-
Prepared Organic Phase (from Protocol A)
-
Acid corresponding to the target system (e.g., 10% H2SO4 or 1M HCl).
Procedure:
-
Contact: Mix the organic phase with the acid solution at an Organic:Aqueous (O:A) ratio of 1:1.
-
Equilibration: Agitate for 10 minutes.
-
Observation: The organic phase may become slightly cloudy initially as water is solubilized, then clear up.
-
-
Separation: Allow to settle.
-
Critical Check: Inspect the interface. If a third middle layer forms, add more Modifier (1-Octanol) in 2% increments until it disappears.
-
-
Verification: Measure the pH of the aqueous raffinate. It should remain acidic (< pH 2). If the pH rises significantly, the amine has absorbed the acid. Repeat the contact with fresh acid until the aqueous pH stabilizes.
Mechanism Visualization (Ion Pairing)
Figure 2: The chemical mechanism at the phase interface. The modifier is essential to keep the 'Active Ion Pair' soluble in the non-polar kerosene.
Quality Control & Troubleshooting
QC Parameters
Before using the solvent in valuable experiments, validate these parameters:
| Parameter | Acceptance Criteria | Method |
| Phase Separation Time | < 2 minutes | Stop agitation and time the interface clarity. |
| Appearance | Clear, single phase | Visual inspection. No turbidity or middle layer. |
| Density | 0.81 - 0.83 g/mL | Hydrometer or gravimetric check. |
Troubleshooting Guide
Issue 1: Third Phase Formation (Split Organic Layer)
-
Cause: Insufficient polarity in the diluent to hold the amine-acid complex.
-
Corrective Action: Increase 1-Octanol concentration.[2] Start at 5% v/v; increase to 10% or 15% if extracting high concentrations of metal/acid.
Issue 2: Emulsification (Slow Phase Break)
-
Cause: Presence of surfactants (silica/solids) in the feed or excessive shear during mixing.
-
Corrective Action: Centrifugation is best for lab scale. For process scale, ensure the feed is filtered (< 5 micron) before extraction.
Issue 3: "Crud" at Interface
-
Cause: Precipitated solids stabilized by the amine.
-
Corrective Action: Filter the organic phase through a hydrophobic PTFE filter.
References
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
-
Malmary, G., et al. (1998). "Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a this compound diluent system." Brazilian Journal of Chemical Engineering.
-
Brandani, S., et al. (1998).[2] "Extraction of anions from aqueous solutions using secondary amines." Industrial & Engineering Chemistry Research.
-
Asadzadeh, B., et al. (2024). "Extraction of Levulinic Acid from Aqueous Solution Using Trioctylamine." Aalto University Research.
Application Note: Precision Recovery of Lactic Acid via Reactive Extraction with Alamine 308
Executive Summary
The conventional recovery of lactic acid via calcium lactate precipitation is plagued by high operational costs and the generation of gypsum waste. Reactive Liquid-Liquid Extraction (RLLE) using long-chain tertiary amines offers a continuous, scalable, and environmentally superior alternative. This guide details the protocol for using Alamine 308 (Tri-isooctylamine), a highly specific extractant, to recover lactic acid from fermentation broth.
Key Advantage: Alamine 308 provides a tunable basicity that facilitates efficient capture of undissociated lactic acid at fermentation pH (
Mechanistic Insight & Chemical Logic
The Chemistry of Extraction
Reactive extraction is not simple physical partitioning; it is a reversible acid-base complexation occurring at the organic-aqueous interface. Alamine 308 (
The Equilibrium:
-
Extraction (Forward Reaction): Occurs when
(Lactic Acid ). The acid is protonated and hydrophobic enough to interact with the amine. -
Stripping (Reverse Reaction): Occurs when the organic phase is contacted with a base (e.g., NaOH). The base deprotonates the complex, releasing lactate into the aqueous phase and regenerating the amine.
The Role of Diluents and Modifiers
Pure Alamine 308 is too viscous and can form a third phase (an emulsion layer) when loaded with acid. A diluent is required to solubilize the complex.
-
Active Diluents (Polar): Alcohols (e.g., 1-Octanol) or Ketones (MIBK). These stabilize the polar acid-amine complex via hydrogen bonding, yielding high Distribution Coefficients (
). -
Inert Diluents (Non-polar): Kerosene, n-Heptane. These require a modifier (typically 10-20% Octanol) to prevent third-phase formation.
Experimental Protocol
Materials & Equipment
-
Extractant: Alamine 308 (Tri-isooctylamine), >95% purity.
-
Diluent: 1-Octanol (Active) OR Dodecane (Inert) + 1-Decanol (Modifier).
-
Feed: Simulated or Real Fermentation Broth (filtered, pH adjusted to 2.5 - 3.0).
-
Equipment: Thermostated shaker bath, Separatory funnels, HPLC (for acid quantification), Karl Fischer titrator (optional for water co-extraction).
Workflow Diagram
The following diagram illustrates the closed-loop recovery cycle.
Caption: Closed-loop reactive extraction workflow for Lactic Acid recovery.
Step-by-Step Methodology
Phase 1: Solvent Preparation
Goal: Create a stable organic phase with optimal viscosity and capacity.
-
Standard Composition: Prepare a 30% (v/v) solution of Alamine 308 in 1-Octanol.
-
Note: If using an inert diluent like Kerosene, use 30% Alamine 308 + 20% 1-Decanol + 50% Kerosene.
-
-
Pre-equilibration: Wash the organic solvent with distilled water (1:1 ratio) to remove any water-soluble impurities from the commercial amine.
Phase 2: Reactive Extraction (Loading)
Goal: Maximize mass transfer of lactic acid to the organic phase.
-
pH Adjustment: Acidify the fermentation broth supernatant to pH 2.8 using
. (Extraction efficiency drops significantly above pH 4.0). -
Contacting: Mix the Organic Phase and Aqueous Feed in a 1:1 volumetric ratio (
). -
Equilibration: Shake at 25°C for 2 hours at 150 rpm.
-
Critical Insight: Lower temperatures favor extraction (exothermic reaction).
-
-
Separation: Centrifuge at 3000 rpm for 5 minutes or allow gravity settling in a separatory funnel.
-
Analysis: Measure Lactic Acid concentration in the aqueous raffinate using HPLC. Calculate Organic concentration by mass balance.
Phase 3: Back-Extraction (Stripping)
Goal: Recover product and regenerate solvent.
-
Stripping Agent: Prepare 1.0 M NaOH (slightly in excess of the stoichiometric acid load).
-
Contacting: Mix the Loaded Organic Phase with NaOH solution.
-
Temperature Swing: Perform stripping at 40-50°C .
-
Critical Insight: Higher temperatures favor the reverse reaction (breaking the complex).
-
-
Separation: Collect the aqueous phase (Sodium Lactate). The organic phase is now regenerated and sent back to Phase 2.[2]
Data Analysis & Performance Metrics
To validate the protocol, calculate the following metrics. Typical values for Alamine 308 systems are provided for benchmarking.
Key Formulas
-
Distribution Coefficient (
): [3] -
Extraction Efficiency (
): -
Loading Ratio (
):
Benchmarking Table: Diluent Effects
Data summarized from equilibrium studies with 0.5 M Alamine 308.
| Diluent Type | Specific Diluent | Toxicity | Water Co-extraction | Recommendation | |
| Active | 1-Octanol | 5.0 - 12.0 | Moderate | High | Best for Efficiency |
| Active | MIBK | 3.0 - 8.0 | Moderate | Low | Good for easy stripping |
| Inert | n-Heptane | < 0.5 | High | Negligible | Requires Modifier |
| Inert + Mod | Heptane + Octanol | 2.0 - 4.0 | Moderate | Low | Balanced System |
Troubleshooting & Optimization
Third Phase Formation
-
Symptom: A middle layer forms between organic and aqueous phases.
-
Cause: The amine-acid complex is not soluble in the non-polar diluent.
-
Fix: Increase the concentration of the Modifier (e.g., increase Decanol from 10% to 20%) or switch to a more polar diluent like Octanol.
Low Extraction Efficiency
-
Check pH: Ensure feed pH is
. At pH 5.0, lactic acid is dissociated ( ) and cannot be extracted by the amine. -
Check Temperature: Ensure extraction is done at room temperature or cooled (
). Do not heat during extraction.
Emulsification
-
Cause: Presence of proteins or cell debris in fermentation broth.
-
Fix: Improve pre-treatment. Use Ultrafiltration (UF) or add a demulsifier before extraction.
References
-
Wasewar, K. L., et al. (2002).[4] "Reactive extraction of lactic acid using alamine 336 in MIBK: equilibria and kinetics." Journal of Biotechnology.[1][4] Link
-
Jiju, K. R., et al. (2015). "Recovery of Lactic Acid from Fermentation Broth by Reactive Extraction." International Journal of ChemTech Research. Link
-
Datta, R., & Henry, M. (2006).[4] "Lactic acid: recent advances in products, processes and technologies." Journal of Chemical Technology & Biotechnology. Link
-
Kyuchoukov, G., & Yankov, D. (2012). "Recovery of Lactic Acid from Aqueous Solutions by Reactive Extraction." Industrial & Engineering Chemistry Research. Link
Sources
Application Note: Selective Extraction and Recovery of Palladium and Platinum using Triisooctylamine (TiOA)
Executive Summary
This application note details the protocol for the solvent extraction (SX) of Palladium (Pd) and Platinum (Pt) from acidic chloride media using Triisooctylamine (TiOA) . TiOA, a tertiary amine, acts as a highly efficient anion exchanger, capable of co-extracting anionic PGM (Platinum Group Metal) chloro-complexes with high selectivity over base metals (Fe, Ni, Cu).
This guide provides a complete workflow: from feed preparation and extraction mechanisms to selective stripping protocols designed to separate Pd and Pt with purities exceeding 99.9%.[1][2]
Chemical Foundation & Mechanism[1]
The Extractant: this compound (TiOA)
-
Class: Tertiary Amine (
) -
Role: Anion Exchanger
-
Key Characteristic: Insoluble in water; requires a diluent (e.g., kerosene) and often a modifier (e.g., isodecanol) to prevent third-phase formation.
Extraction Mechanism
The extraction occurs via an anion exchange mechanism .[1] In hydrochloric acid (HCl) media, the tertiary amine first undergoes protonation to form an alkylammonium salt. This positively charged species then exchanges its counter-ion (chloride) for the anionic metal chloro-complex.[1]
Step 1: Protonation (Acid Equilibration)
Step 2: Anion Exchange (Metal Extraction)
Palladium exists primarily as
Mechanistic Visualization
The following diagram illustrates the interfacial transfer of species during the extraction process.
Caption: Interfacial ion-exchange mechanism showing protonation of TiOA and subsequent capture of anionic PGM complexes.
Materials & Reagents
| Component | Specification | Purpose |
| Extractant | This compound (TiOA), >95% purity | Active ion-exchange agent.[1] |
| Diluent | Kerosene (Exxsol D80 or equivalent) | Carrier solvent; reduces viscosity.[1] |
| Modifier | Isodecanol (10% v/v) or TBP (Tributyl phosphate) | Prevents "third phase" formation (emulsions/precipitates). |
| Feed Acid | Hydrochloric Acid (HCl), 1.0 – 6.0 M | Medium for metal chloro-complex formation.[1] |
| Stripping Agent A | Thiourea ( | High-affinity ligand for PGM recovery.[1] |
| Stripping Agent B | Sodium Thiocyanate (NaSCN) | Selective stripping agent for Pt/Pd separation.[1] |
Experimental Protocol
Phase 1: Feed Preparation & Pre-treatment
Objective: Ensure metals are in the correct oxidation state and anionic form.
-
Digestion: Dissolve the PGM-bearing source (catalyst/ore) in Aqua Regia (
). -
Denitration: Evaporate the solution to near dryness to remove excess Nitric Acid (Nitrate ions compete with PGMs for the amine).[1] Re-dissolve in 6M HCl. Repeat twice.
-
Conditioning: Dilute the final salt residue in 2.0 M HCl .
Phase 2: Solvent Extraction (Co-Extraction)
Objective: Transfer both Pd and Pt into the organic phase while rejecting base metals.
-
Organic Phase Prep: Mix 10% (v/v) TiOA + 10% (v/v) Isodecanol + 80% Kerosene.
-
Acid Equilibration: Contact the organic phase with 2.0 M HCl (metal-free) for 5 minutes. This converts
.[1] -
Extraction Contact:
-
Mix Organic (O) and Aqueous Feed (A) at an O:A ratio of 1:1 .
-
Agitate vigorously for 10 minutes at room temperature (
). -
Allow phases to separate (settling time: ~2–5 mins).
-
-
Scrubbing: Contact the Loaded Organic phase with fresh 2.0 M HCl (O:A = 5:1) to remove physically entrained base metals (Fe, Cu).
Phase 3: Selective Stripping & Separation
Objective: Recover metals separately from the organic phase.
Method A: Sequential Stripping (High Purity) This method utilizes the difference in ligand affinity to separate Pt and Pd.
-
Step 1: Platinum Recovery (Selective)
-
Contact Loaded Organic with 0.5 M NaSCN (Sodium Thiocyanate).[1]
-
O:A Ratio: 2:1.[1]
-
Mechanism:[1][7][8][9][10] SCN- displaces Pt complexes but Pd extraction remains kinetically stable or chemically preferred in the amine phase under these specific conditions (or vice versa depending on exact modifier; verify with pilot test). Refinement based on Alguacil [1]: Actually, 0.1 M NaSCN strips Pt(IV) effectively while leaving Pd(II) in the organic phase.
-
Result: Aqueous phase contains Pt.[1][11] Organic phase retains Pd.[1][2]
-
-
Step 2: Palladium Recovery
Method B: Total Stripping (Bulk Recovery) If separation is not required at this stage (e.g., downstream refining is available):
-
Strip both metals simultaneously using 0.5 M Thiourea / 0.1 M HCl .[1]
Process Workflow Diagram
Caption: Counter-current extraction workflow featuring sequential stripping for Pd/Pt separation.
Data Analysis & Troubleshooting
Effect of HCl Concentration on Extraction
The Distribution Coefficient (
| HCl Concentration (M) | Pd(II) Extraction (%) | Pt(IV) Extraction (%) | Notes |
| 0.1 M | > 99.5% | > 99.0% | High co-extraction; risk of emulsion.[1] |
| 2.0 M | > 99.8% | > 99.5% | Optimal Operating Point. |
| 4.0 M | ~ 95.0% | > 98.0% | Pd extraction drops due to Cl- competition.[1] |
| 6.0 M | < 80.0% | > 95.0% | Pt remains extractable; Pd suppression allows separation.[1] |
Troubleshooting Guide
-
Issue: Third Phase Formation
-
Cause: Solubility limit of the amine salt exceeded or insufficient modifier.[1]
-
Solution: Increase Isodecanol concentration to 15-20% or reduce TiOA concentration.
-
-
Issue: Low Stripping Efficiency
-
Issue: Iron Contamination [1]
References
-
Alguacil, F.J., et al. (1996).[1] "Solvent extraction of Pt(IV) and Pd(II) from hydrochloric acid solution by tri-iso-octylamine." Hydrometallurgy.
-
Nguyen, V.T., et al. (2016).[1][9] "Separation of Pt(IV), Pd(II), Rh(III) and Ir(IV) from concentrated hydrochloric acid solutions." Hydrometallurgy.
-
Lee, J.Y., et al. (2009).[1] "Separation of Pt and Pd from chloride solution by solvent extraction with Alamine 336." Separation and Purification Technology.
-
CymitQuimica. (n.d.).[1] "this compound CAS 25549-16-0 Properties and Safety Data."
Sources
- 1. CAS 25549-16-0: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 三异辛胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 25549-16-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound 25549-16-0 India [ottokemi.com]
- 6. This compound (CAS 25549-16-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Efficiency Recovery of Formic Acid via Reactive Extraction with Triisooctylamine (TiOA) in 1-Octanol
Abstract
This guide details the protocol for the reactive extraction of formic acid (FA) from aqueous streams (e.g., fermentation broths) using Triisooctylamine (TiOA) dissolved in 1-octanol. Unlike physical extraction, which suffers from low distribution coefficients (
Theoretical Foundation
The Challenge of Physical Extraction
Formic acid is hydrophilic. In standard physical extraction systems (e.g., water/octanol without amine), the partition depends solely on polarity. The distribution coefficient (
Mechanism of Reactive Extraction
Reactive extraction introduces a chemical extractant (TiOA) into the organic phase. TiOA is a tertiary amine (
The Role of 1-Octanol (Active Diluent)
The choice of diluent is critical.
-
Inert Diluents (e.g., Dodecane): Poorly solvate the polar acid-amine complex, leading to low
and the formation of a heavy, amine-rich "third phase" that disrupts processing. -
Active Diluents (e.g., 1-Octanol): The hydroxyl group of octanol acts as a proton donor/acceptor, stabilizing the ion-pair complex through hydrogen bonding. This solvation increases the extraction capacity and eliminates third-phase formation.
Reaction Mechanism Diagram
The following diagram illustrates the solvation mechanism where octanol stabilizes the complex.
Materials & Equipment
Reagents
| Component | Specification | Function |
| This compound (TiOA) | Technical Grade (>95%) | Extractant (Base) |
| 1-Octanol | Synthesis Grade (>99%) | Active Diluent |
| Formic Acid | 85-90% (diluted as needed) | Solute (Target) |
| Sodium Hydroxide (NaOH) | 0.1 N Standardized Solution | Titrant for Analysis |
| Phenolphthalein | 1% in Ethanol | Indicator |
Equipment
-
Thermostatic Shaking Incubator (Control T ± 0.5°C).
-
Separatory Funnels (100 mL or 250 mL).
-
Centrifuge (capable of 3000-5000 rpm) for phase clarification.
-
Magnetic Stirrer and Burette (Class A).
Experimental Protocol
Preparation of Phases
-
Aqueous Phase: Prepare a stock solution of Formic Acid (e.g., 0.1 M to 1.0 M) mimicking the concentration of the fermentation broth.
-
Organic Phase: Dissolve TiOA in 1-octanol. A recommended starting concentration is 20% v/v (approx. 0.46 M) .
-
Note: Concentrations of TiOA > 40% may increase viscosity significantly, impeding mass transfer, even if octanol prevents phase splitting.
-
Equilibrium Extraction Procedure
-
Mixing: In a separatory funnel or Erlenmeyer flask, mix equal volumes (1:1 ratio, e.g., 20 mL each) of the aqueous acid solution and the organic amine solution.
-
Equilibration: Place in a thermostatic shaker at 298 K (25°C) . Shake at 150-200 rpm for 3 to 4 hours .
-
Validation: Equilibrium is usually reached within 2 hours, but 4 hours ensures completion for viscous amine phases.
-
-
Separation: Transfer the mixture to a separatory funnel. Allow to settle for 1 hour.
-
Clarification: If the interface is hazy (emulsion), centrifuge the sample at 3000 rpm for 5 minutes to ensure sharp phase separation.
-
Analytical Method (Titration)
-
Aqueous Analysis: Take a defined aliquot (e.g., 5 mL) of the raffinate (bottom aqueous phase). Titrate with 0.1 N NaOH using phenolphthalein as an indicator.
-
Organic Analysis (Mass Balance): Calculate the acid in the organic phase by mass balance.
-
Direct Validation: Optionally, back-extract a sample of the organic phase with excess 1.0 N NaOH and titrate the excess base to confirm the mass balance.
-
Workflow Diagram
Data Analysis & Interpretation
Key Metrics
Calculate the following parameters to validate the extraction efficiency:
-
Distribution Coefficient (
):-
Target: For TiOA/Octanol, expect
values between 5 and 15 depending on acid concentration.
-
-
Degree of Extraction (
): -
Loading Ratio (
):-
Interpretation:
- : Indicates excess amine; 1:1 complex dominates.
-
: Indicates overloading; formation of
complexes possible at high acid concentrations.
-
Typical Performance Data (Reference)
Data synthesized from comparative literature trends (e.g., Wasewar et al.).[1][2]
| Diluent Type | Diluent | Third Phase? | Comments | |
| Inert | Dodecane | 0.2 - 0.5 | Yes | Poor solvation; requires modifier. |
| Inert | Benzene | 0.5 - 1.2 | No | Toxic; moderate efficiency. |
| Active | 1-Octanol | 8.0 - 14.5 | No | High efficiency; H-bond stabilization. |
Regeneration Protocol
To recover the formic acid and recycle the solvent, perform a Back-Extraction :
-
Reagent: Use 10-20% aqueous NaOH or
. -
Ratio: Mix the loaded organic phase with the alkaline solution (Phase Ratio O/A = 1:1 or 2:1).
-
Reaction:
. -
Result: The amine is regenerated to its free base form in the octanol phase and can be recycled. Formic acid is recovered as sodium formate.
References
-
Wasewar, K. L., et al. (2002).[2] Reactive Extraction of Formic Acid by using Tri-n-octylamine (TOA). ResearchGate.
-
Kyuchoukov, G., et al. (2019).[3] Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI.
- Tamada, J. A., & King, C. J. (1990). Extraction of Carboxylic Acids with Amine Extractants. Industrial & Engineering Chemistry Research. (Foundational text on acid-amine stoichiometry).
-
Seyed Saadat, S.L., et al. (2015). Experimental and Correlational Study of Phase Equilibria in Aqueous Solutions of Formic Acid with 1-Octanol. Civilica.
Sources
Troubleshooting & Optimization
Technical Support Center: Alamine 308 Phase Disengagement
The Mechanics of Phase Disengagement[1]
To troubleshoot Alamine 308 effectively, one must understand the physics governing its interface. Alamine 308 is a tertiary amine (
The Core Problem: The metal-amine complex is highly polar. When dissolved in non-polar diluents (like kerosene or aliphatic hydrocarbons), these polar complexes tend to aggregate due to dipole-dipole interactions.
If the concentration of these aggregates exceeds the Limiting Organic Concentration (LOC) , the organic phase splits into two:
-
Light Organic Phase: Diluent-rich, amine-poor.
-
Third Phase (Heavy Organic): Amine-rich, metal-rich, highly viscous.
This "Third Phase" sits between the organic and aqueous layers, often appearing as a "rag layer" or "gunk," and is the primary cause of slow phase disengagement.
Visualization: Third Phase Formation Mechanism
Figure 1: The thermodynamic progression from protonation to third-phase formation in tertiary amines.
Troubleshooting Guide (FAQs)
Scenario A: "I see a stable 'rag layer' that won't settle."
Diagnosis: Third Phase Formation.[1][2] Root Cause: The metal-amine complex has exceeded its solubility in your current diluent. This is common when extracting Vanadium, Uranium, or Cobalt at high loadings.
Corrective Actions:
-
Add a Modifier: This is the industry standard solution. Add 3% to 5% v/v Isodecanol or Tributyl Phosphate (TBP) . These act as "solubilizers," hydrogen-bonding with the amine salt to prevent aggregation [1].
-
Increase Temperature: Heating the system (e.g., from 25°C to 40°C) increases the solubility of the complex and reduces viscosity.
-
Check A/O Ratio: If the Aqueous-to-Organic ratio is too high, you may be overloading the amine. Reduce the A/O ratio to lower the metal concentration in the organic phase.
Scenario B: "The aqueous phase remains cloudy (milky) for minutes."
Diagnosis: Stable Emulsion / Entrainment. Root Cause: High shear mixing or presence of silica (colloidal solids).[3] The Science: Tertiary amines are surfactants. If you mix too vigorously (high tip speed), you create micro-droplets that are stabilized by the amine, especially if colloidal silica is present in the feed (common in leach liquors) [2].
Corrective Actions:
-
Reduce Shear: Lower the mixer RPM. You need just enough energy to disperse phases, not to homogenize them.
-
Continuity Flip: Change from Aqueous Continuous to Organic Continuous mixing. Organic continuous modes generally disengage faster because the viscous organic droplets don't have to coalesce; they are the continuous medium.
-
Silica Control: If your feed has >100 ppm silica, consider a coagulation step (e.g., polyethylene oxide) before SX.
Scenario C: "Separation is clean but extremely slow (> 5 mins)."
Diagnosis: High Viscosity. Root Cause: Wrong diluent choice or cold operation. Alamine 308 complexes are naturally viscous.
Corrective Actions:
-
Switch Diluent: If using aliphatic kerosene (e.g., Shellsol D70), switch to a diluent with higher aromatic content (e.g., Solvesso 150). Aromatics solvate amine complexes better than aliphatics, reducing viscosity [3].
-
Thermal Adjustment: Viscosity drops exponentially with temperature. Ensure the settler is insulated or heated.
Experimental Protocols: Validating Phase Disengagement
Do not rely on "eyeballing" the settler. Use this standardized Phase Disengagement Time (PDT) test to quantify improvements.
Standard PDT Protocol (Batch)
Objective: Determine the specific time required for the primary interface to break and phases to clarify.
Equipment:
-
1000 mL square baffled beaker (or standard cylindrical vessel).
-
Variable speed overhead stirrer (impeller diameter = 1/3 tank diameter).
-
Stopwatch.
Procedure:
-
Preparation: Prepare 500 mL total volume at the desired Organic/Aqueous (O/A) ratio (e.g., O/A = 1:1).
-
Equilibration: Heat phases to operating temperature (e.g., 40°C).
-
Mixing: Agitate at a fixed tip speed (e.g., 3.0 m/s) for 3 minutes. Note: Ensure the emulsion type (Aqueous Continuous vs. Organic Continuous) is noted.
-
Settling: Stop the impeller instantly. Start the stopwatch.
-
Measurement:
-
t_primary: Time for the distinct interface to appear across 90% of the area.
-
t_clear: Time for both phases to be visually free of haze (cloudiness).
-
Acceptance Criteria:
| Parameter | Target | Critical Limit |
|---|---|---|
| Primary Break | < 60 seconds | > 120 seconds |
| Aqueous Clarity | < 180 seconds | > 300 seconds |
| Organic Clarity | < 120 seconds | > 240 seconds |
Comparative Data: Effect of Modifiers
The following table summarizes the impact of adding modifiers to an Alamine 308 system extracting Vanadium (V) from sulfate solution. Note the drastic reduction in disengagement time.
| Organic Composition | Modifier % (v/v) | 3rd Phase Present? | PDT (Primary Break) |
| 5% Alamine 308 / Kerosene | 0% | YES (Heavy) | N/A (Does not separate) |
| 5% Alamine 308 / Kerosene | 1% TBP | YES (Trace) | 340 sec |
| 5% Alamine 308 / Kerosene | 3% TBP | NO | 85 sec |
| 5% Alamine 308 / Kerosene | 5% Isodecanol | NO | 95 sec |
Data synthesized from general amine extraction characteristics and specific vanadium extraction studies [1][4].[4]
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue on the plant floor or lab bench.
Figure 2: Step-by-step diagnostic logic for Alamine 308 separation issues.
References
-
Kumar, D., et al. (2014).[4] Separation and Recovery of Vanadium from Synthetic Leach Liquor Solutions...[4]. ResearchGate. Available at: [Link]
-
Moyer, B. A., & McDowell, W. J. (1981).[3] Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. Separation Science and Technology. Available at: [Link]
-
Sole, K. C. (2008). Phase disengagement: The neglected parameter in solvent extraction. Kathryn C. Sole Consulting. Available at: [Link]
Sources
Technical Support Center: Triisooctylamine (TiOA) Stability & Degradation
Topic: Degradation of Triisooctylamine (TiOA) under Radiolytic Stress Ticket ID: RAD-TiOA-001 Status: Open for Consultation Analyst: Senior Application Scientist, Separation Chemistry Division
Executive Summary
Welcome to the TiOA Technical Support Hub. You are likely here because your solvent extraction system—utilizing this compound (TiOA) as an extractant—is exhibiting non-ideal behavior after exposure to ionizing radiation (gamma or alpha sources).
TiOA is a tertiary amine widely used in nuclear fuel reprocessing and hydrometallurgy. Under radiolytic stress, particularly in the presence of nitric acid (
-
Third-Phase Formation: Loss of solubility of the metal-amine complex.
-
Emulsification: Failure of phases to separate cleanly.
-
Retention: Inability to strip metals due to the formation of strong binding agents.
This guide provides the diagnostic tools, mechanistic understanding, and remediation protocols required to restore system integrity.
Diagnostic Hub: Troubleshooting Guide
Use this matrix to identify the specific degradation issue based on your experimental observations.
| Symptom | Probable Cause | The Mechanism | Immediate Action |
| Third-Phase Formation (Heavy organic layer splits into two) | Accumulation of Di-isooctylamine (DiOA) and amine salts. | Radiolysis cleaves the tertiary amine into a secondary amine (DiOA). DiOA salts are less soluble in non-polar diluents (e.g., dodecane) than TiOA salts. | Protocol B (Alkaline Wash): Contact organic phase with 5% |
| Stable Emulsions (Phases won't separate after mixing) | Formation of Surfactant-like DPs (Long-chain amides/nitro-compounds). | Oxidation of the alkyl chains creates polar "head" groups on non-polar tails, acting as emulsifiers that lower interfacial tension. | Centrifugation at >3000 RCF. If persistent, filter through coalescing media (PTFE). |
| Metal Retention (High activity in stripped organic phase) | Presence of Primary Amines or Amides . | Degradation products often bind metals (e.g., Ru, Zr, Pu) more strongly than the parent TiOA, preventing effective back-extraction (stripping). | Acid Polish: Wash solvent with dilute organic acids (e.g., oxalic or tartaric acid) to chelate and remove retained metals. |
| Precipitate/Crud (Interfacial solids) | Polymerization of degradation products. | Radical recombination creates high-molecular-weight polymers or "crud" that traps particulates. | Filtration: 0.45 |
Mechanistic Insights: The Radiolysis Pathway
Understanding how TiOA degrades is essential for predicting impurity profiles. The primary driver is the radiolytic ionization of the solvent, generating radicals that attack the amine.
Key Pathway: Dealkylation & Oxidation
The dominant degradation route is the rupture of the C-N bond, converting the Tertiary Amine (TiOA) into a Secondary Amine (DiOA) . In the presence of oxygen and nitric acid, this pathway branches into carbonyl and nitro-compound formation.
Figure 1: Simplified radiolytic degradation pathway of this compound showing the transition from tertiary to secondary amines and subsequent oxidation products.
Validated Experimental Protocols
Protocol A: Quantitative Analysis of Degradation Products (GC-MS)
Objective: Identify and quantify DiOA and carbonyl degradation products. Note: Direct injection of amines can lead to peak tailing. Derivatization is recommended for high-precision "drug-development" grade data.
Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA.
-
Internal Standard: n-Tri-decylamine (or similar non-interfering amine).
-
Solvent: n-Hexane (HPLC Grade).
Workflow:
-
Sample Prep: Take 1.0 mL of the irradiated organic phase.
-
Neutralization: If the phase contains acid, wash 1x with 1M NaOH, then 3x with deionized water. Dry over anhydrous
. -
Derivatization:
-
Mix 100
of sample with 100 of MSTFA in a sealed vial. -
Incubate at 60°C for 30 minutes. (This converts polar N-H and O-H groups to volatile TMS derivatives).
-
-
Dilution: Dilute to 1.0 mL with n-Hexane.
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Injector: 280°C, Splitless.
-
Oven: 50°C (2 min)
10°C/min 300°C (hold 5 min). -
Detector: Mass Spec (EI mode, 70 eV).
-
-
Data Analysis: Look for the DiOA-TMS peak (M-15 ion is often dominant) and Octanal peaks. Compare peak areas to the Internal Standard.
Protocol B: Solvent Cleanup (Remediation)
Objective: Restore solvent quality by removing acidic degradation products and secondary amines.
Workflow:
-
Acid Scrub: Contact organic phase with 3M
(O/A = 1:1) for 5 minutes. This removes metallic impurities but protonates the amines. -
Alkaline Wash (Critical): Contact organic phase with 0.5M
or (O/A = 1:1) for 10 minutes.-
Mechanism: Converts amine salts (
) back to free amines ( ). -
Removal: Solubilizes acidic degradation products (carboxylic acids, degraded diluents) into the aqueous phase.
-
-
Water Wash: Wash 3x with deionized water until pH of the aqueous raffinate is neutral.
-
Filtration: Pass through a hydrophobic PTFE filter (0.2
) to remove entrained aqueous micro-droplets.
Frequently Asked Questions (FAQs)
Q1: How does the "G-value" affect my experiment? A: The G-value represents the number of molecules degraded per 100 eV of absorbed energy. For tertiary amines like TiOA, the G(-Amine) is typically between 3.0 and 5.0 . Practical Implication: If your total absorbed dose is 100 kGy, you can calculate the exact loss of TiOA concentration. High G-values indicate rapid degradation, necessitating more frequent solvent cleanup cycles.
Q2: Can I distinguish between TiOA and DiOA without a Mass Spec? A: Yes, via Non-Aqueous Titration .
-
Titrate the mixture with Perchloric Acid (
) in acetic acid. -
Step 1: Acetic anhydride reacts with secondary amines (DiOA) to form amides, removing their basicity.
-
Step 2: Titration then measures only the tertiary amine (TiOA).
-
Result: Comparing Total Basicity vs. Tertiary Basicity yields the DiOA concentration.
Q3: Why is "Third Phase" formation dangerous? A: Beyond simple separation issues, the third phase is often hyper-concentrated in fissile metals (e.g., Plutonium). In a nuclear setting, this creates a criticality hazard. In a drug development/synthesis setting, it represents a massive loss of product yield and homogeneity.
Q4: Does the diluent matter? A: Absolutely. Aliphatic diluents (like dodecane) are more prone to radical attack than aromatic diluents. However, aromatics are often avoided due to toxicity. If radiolysis is severe, consider adding a "radical scavenger" or using a branched diluent, though this may alter extraction kinetics.
References
-
Moyer, B. A., et al. (2008). Solvent Extraction: Fundamentals and Applications in Nuclear Fuel Reprocessing. Oak Ridge National Laboratory.
-
Modolo, G., & Asp, H. (2014). Radiolytic Stability of Diamide Extractants. Journal of Radioanalytical and Nuclear Chemistry.
-
Waters Corporation. (2020). Analysis of Amine Degradation Products Using GC-MS/MS. Application Note.
-
International Atomic Energy Agency (IAEA). (2004). Good Practices for the Management of Solvent Extraction in Reprocessing. IAEA-TECDOC-1396.
-
Eriksen, T., et al. (2012). Radiolysis of Water and Solvent Extraction Systems.[1][2][3] SKB Technical Report.
Sources
Technical Support Center: Triisooctylamine (TiOA) Solvent Purification
Topic: Removing Impurities from Loaded Triisooctylamine (TiOA) Organic Phase
Status: Active | Ticket ID: TiOA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chemistry of the "Loaded" Phase
Welcome to the technical support center. If you are reading this, you are likely operating a solvent extraction (SX) circuit using This compound (TiOA) —a tertiary amine extractant (
Before we troubleshoot, we must ground ourselves in the chemistry. TiOA extracts species via an acid-base neutralization mechanism (ion-pair formation).
When your organic phase is "loaded," it contains the amine-salt complex. Impurities in this phase generally fall into two categories:
-
Physical Entrainment: Micro-droplets of the aqueous feed (raffinate) trapped in the organic phase.
-
Chemical Co-extraction: Unwanted species that chemically bonded to the amine, though usually with lower affinity than your target.
The following modules address these specific failure modes.
Module 1: Troubleshooting Physical Entrainment (Aqueous Drag-Over)
Symptom: The organic phase appears hazy, opaque, or "milky" after the extraction stage. Root Cause: Formation of water-in-oil (W/O) micro-emulsions or high viscosity preventing phase disengagement.
Q: How do I remove entrained aqueous droplets without stripping my target?
A: You must implement a Scrubbing Stage with a specific proton balance.
The Protocol: Do not wash with pure deionized water immediately if your target is sensitive to pH changes (e.g., metal-amine complexes). Pure water can strip the acid stabilizing the amine salt, causing the metal to hydrolyze and precipitate (crud formation).
-
Select the Scrub Solution:
-
For Acid Extraction (e.g., Lactic/Succinic): Use Water or Dilute Target Acid .
-
For Metal Extraction (e.g., U, Zr, PGMs): Use Dilute Mineral Acid (e.g., 0.01 M H₂SO₄ or HCl). The acid concentration must be just high enough to prevent hydrolysis but low enough not to compete with the target metal.
-
-
Contact Time: Short contact (1–2 minutes) is usually sufficient for physical entrainment removal.
-
Phase Ratio (O/A): High O/A ratio (e.g., 5:1 or 10:1). You want to "wash" the organic, not re-equilibrate it.
Validation: Measure the turbidity of the organic phase (Nephelometric Turbidity Units - NTU) or centrifuge a sample to check for a bottom aqueous pellet.
Module 2: Removing Co-Extracted Chemical Impurities
Symptom: The organic phase is clear, but stripping yields a contaminated product (e.g., Iron in Uranium product, or Sulfuric Acid in Lactic Acid product).
Q: I am extracting Carboxylic Acids (Lactic/Succinic), but I am co-extracting mineral acids (H₂SO₄/HCl). How do I remove them?
A: You must exploit the difference in hydrophobicity and acid dissociation constants (
The Mechanism: Tertiary amines like TiOA prefer strong mineral acids over weak carboxylic acids. However, the mineral acid-amine bond is often less hydrophobic than the carboxylic acid-amine bond (depending on the diluent).
Protocol: The "Crowding" Effect
-
Saturation Loading: Ensure your TiOA concentration is near saturation with the target carboxylic acid. High loading of the target "crowds out" the mineral acid impurities because the amine sites are occupied by the preferred organic acid species [1].
-
Water Scrubbing: Unlike metal extraction, simple water scrubbing is effective here.
-
Step: Contact loaded TiOA with water at O/A = 2:1.
-
Result: Weakly held mineral acids (or physically entrained acid) partition back to the aqueous phase. The hydrophobic amine-carboxylic complex remains in the organic phase [2].
-
Q: I am extracting Metals (Zr, U, REEs), but Iron (Fe) or Silica is co-extracted. How do I scrub it?
A: Use a Selective Scrubbing Agent that targets the impurity's stability constant.
Protocol: Selective Displacement
-
Scenario: Zr extraction with TiOA co-extracts Fe(III).
-
Solution: Scrub with dilute HCl or H₂SO₄ (depending on the system).
-
Why? Iron-amine complexes often require high acid concentrations to stabilize. Lowering the acidity in the scrub stage (without going to neutral pH) destabilizes the Fe-amine complex, stripping Fe back to the aqueous phase, while the Zr-amine complex (which has a higher stability constant) remains [3].
-
Module 3: Critical Failure – Third Phase Formation
Symptom: The organic phase splits into two distinct organic layers (plus the aqueous phase), creating a three-phase system. The heavy organic layer is rich in TiOA-complex. Root Cause: The solubility limit of the Amine-Salt Complex in the non-polar diluent (e.g., Kerosene/Dodecane) has been exceeded. This is common when extracting polar acids or high-charge metals [4].
Q: How do I resolve a third phase that has already formed?
A: You must increase the polarity of the organic phase immediately.
Emergency Protocol:
-
Add a Modifier: Introduce 1-Octanol , Isodecanol , or Tributyl Phosphate (TBP) to the settler.
-
Dosage: Start with 2-5% v/v. Long-chain alcohols solvate the polar amine-salt complex, merging the two organic phases back into one.
-
-
Increase Temperature: Heating the settler (to 40–50°C) increases the solubility of the complex in the diluent [5].
Q: How do I prevent this in the future?
A: Re-formulate your solvent.
-
Standard TiOA Formulation: 20-30% TiOA + 5-10% Modifier (Isodecanol) + Diluent.
-
Note: Aromatic diluents (e.g., Solvesso 150) have higher solubility for amine salts than aliphatic diluents (e.g., Kerosene), reducing the need for modifiers [6].
Visualizing the Workflow
Diagram 1: Impurity Removal Decision Tree
Caption: Logical flow for selecting the correct scrubbing agent based on impurity type and target solute.
Diagram 2: Third Phase Mitigation Mechanism
Caption: Mechanism of third phase formation and restoration using alcohol modifiers.
Summary Data & Troubleshooting Matrix
| Failure Mode | Visual Indicator | Primary Cause | Corrective Action | Key Reference |
| Physical Entrainment | Hazy / Milky Organic | Poor settling, high viscosity | Dilute Acid Scrub (Metals) or Water Wash (Acids) | [7] |
| Mineral Acid Co-extraction | Clear Organic | Competitive extraction | Water Scrub or "Crowding" (High Saturation) | [2], [8] |
| Metal Impurity (Fe/Si) | Clear / Discolored | Low selectivity at high acid | Selective pH Scrub (reduce acidity slightly) | [3] |
| Third Phase Formation | Three Layers | Solubility limit exceeded | Add 5-10% 1-Octanol or TBP; Increase Temp | [4], [5] |
| Crud Formation | Solid Precipitate | Hydrolysis (pH too high) | Acidify Scrub water; Filter organic | [7] |
References
-
Hong, Y. K., & Hong, W. H. (2005). Reactive extraction of succinic acid with tripropylamine and tri-n-octylamine in 1-octanol/n-heptane solution. Bioprocess and Biosystems Engineering. Link
-
Wasewar, K. L., et al. (2002). Reactive Extraction of Lactic Acid using Alamine 336 in MIBK: Equilibria and Kinetics. Journal of Biotechnology. Link
-
El-Ammouri, E., et al. (2020). Selective Extraction of Zirconium from Sulfuric Acid Solutions with Trioctylamine (TOA). MDPI Processes. Link
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. Link
-
Rao, P. R. V., & Kolarik, Z. (1996). A review of third phase formation in extraction of actinides by neutral organophosphorus extractants. Solvent Extraction and Ion Exchange. Link
-
Kertes, A. S. (1965). Solubility of amine salts in organic solvents and the formation of third phases in solvent extraction processes. Journal of Inorganic and Nuclear Chemistry. Link
-
Ritcey, G. M. (2006). Solvent Extraction: Principles and Applications to Process Metallurgy. Ritcey Analytical. Link
-
Kyuchoukov, G., & Yankov, D. (2012). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane.[1][2] Chemical Engineering Research and Design. Link
Sources
Validation & Comparative
Spectroscopic Analysis of Acid-Amine Complexes in TIOA Extraction: A Comparative Technical Guide
Executive Summary
Tri-iso-octylamine (TIOA) is a critical tertiary amine extractant used in the reactive extraction of carboxylic acids (Lactic, Succinic, Citric) and nuclear reprocessing. Unlike its linear counterpart (Tri-n-octylamine, TOA) or commercial mixtures (Alamine 336), TIOA’s branched alkyl chains introduce specific steric properties that influence complex stability and phase separation.
This guide provides a technical comparison of TIOA against standard alternatives, validated by spectroscopic evidence (FTIR and NMR). It details the molecular mechanism of acid-amine complexation and offers a self-validating protocol for researchers to determine extraction stoichiometry and efficiency.
Part 1: The Chemistry of TIOA Extraction
The Mechanism: Acid-Base Complexation
Reactive extraction relies on the reversible reaction between the acid solute (HA) in the aqueous phase and the amine extractant (
Key Reaction Pathways:
-
Ion-Pair Formation (1:1): At low acid concentrations.
-
Adduct Formation (Overloading): At high acid concentrations, the complex associates with more acid molecules via hydrogen bonding.
TIOA vs. Alternatives: The Steric Advantage
While Alamine 336 (a C8/C10 mixture) is the industrial standard due to cost, TIOA (pure branched C8 isomer) offers distinct advantages in stripping efficiency .
| Feature | TIOA (Tri-iso-octylamine) | TOA (Tri-n-octylamine) | Alamine 336 |
| Structure | Branched alkyl chains | Linear alkyl chains | Mix of C8/C10 chains |
| Steric Hindrance | High | Low | Variable |
| Complex Stability | Moderate (Easier to back-extract) | High (Harder to strip) | Moderate-High |
| Phase Separation | Excellent (Lower viscosity) | Good (Solid at low temps) | Good |
| Spectroscopic Clarity | High (Distinct, sharp peaks) | High | Lower (Broad overlapping peaks) |
Part 2: Spectroscopic Validation (FTIR & NMR)
Spectroscopy is the only definitive method to distinguish between physical extraction (solubility) and chemical complexation.
FTIR Analysis: Tracking the Carbonyl Shift
The formation of the amine-acid complex is confirmed by the shift of the carbonyl (
-
Free Acid (Aqueous/Pure): Exhibits a sharp
stretch at 1700–1725 cm⁻¹ . -
TIOA-Acid Complex (Organic):
-
The 1720 cm⁻¹ peak disappears or diminishes.
-
New Peaks: Asymmetric carboxylate (
) stretching appears at 1550–1650 cm⁻¹ . -
Ammonium Band: A broad band emerges at 2300–2700 cm⁻¹ , indicating the protonation of the nitrogen (
).
-
H-NMR Analysis: Probing Proton Environments
NMR validates the stoichiometry. The chemical shift (
-
Key Indicator: The proton on the carbon adjacent to the nitrogen (
-proton) shifts downfield (e.g., from 2.4 ppm to 2.8 ppm) as the electron density is pulled toward the formed ammonium cation.
Part 3: Experimental Protocols
Protocol A: FTIR Characterization of the Organic Phase
Objective: Confirm the formation of the TIOA-Acid complex and assess the role of the diluent (active vs. inert).
Materials:
-
TIOA (95%+ purity).
-
Diluents: 1-Octanol (Active), Dodecane (Inert).
-
FTIR Spectrometer (ATR accessory preferred).
Step-by-Step Methodology:
-
Preparation: Prepare a 0.5 M solution of TIOA in the chosen diluent.
-
Extraction: Mix the organic phase with an aqueous acid solution (1:1 volume ratio) in a separatory funnel. Shake vigorously for 2 hours at 25°C.
-
Separation: Centrifuge at 4000 rpm for 10 minutes to ensure complete phase separation.
-
Blank Scan: Record the background spectrum of the pure diluent and pure TIOA.
-
Sample Scan: Place 10 µL of the loaded organic phase on the ATR crystal.
-
Analysis:
-
Normalize the baseline.
-
Look for the "Red Shift" : Movement of the carbonyl band from ~1720 cm⁻¹ (free acid) to ~1580 cm⁻¹ (complex).
-
Self-Validation: If the 1720 cm⁻¹ peak persists strongly, extraction is incomplete or physical extraction is dominant over reactive extraction.
-
Protocol B: Determination of Loading (Z) via Titration
Objective: Quantify the performance (Distribution Coefficient
-
Titrate Aqueous Phase: Titrate the initial and equilibrium aqueous phases with 0.1 N NaOH using phenolphthalein indicator.
-
Calculate Concentration: Determine acid concentration in the organic phase by mass balance:
-
Calculate Loading (
):-
Interpretation: If
, overloading is occurring (formation of ), which is often supported by active diluents like 1-octanol.
-
Part 4: Visualization of Extraction Dynamics
Diagram 1: Molecular Mechanism & Spectroscopic Signatures
This diagram illustrates the transition from free reactants to the ion-pair complex and the corresponding spectral shifts.
Caption: Mechanism of TIOA reactive extraction showing the shift from free acid carbonyl stretch to carboxylate ammonium complex.
Diagram 2: Experimental Workflow for Comparative Analysis
A logical flow for researchers to compare TIOA against Alamine 336.
Caption: Step-by-step workflow for comparative analysis of amine extractants.
Part 5: Data Interpretation Guide
When analyzing your TIOA extraction data, use this reference table to interpret the efficiency of your system compared to standard TOA/Alamine systems.
| Parameter | Observation | Technical Interpretation |
| FTIR Peak: 1720 cm⁻¹ | Significant residual peak in Organic phase | Physical Extraction: The acid is dissolving but not reacting. Switch to a more basic amine or increase concentration. |
| FTIR Peak: 1560-1580 cm⁻¹ | Strong, sharp peak | Successful Ion-Pairing: High efficiency reactive extraction. |
| Loading ( | Validated by titration | Overloading: Formation of |
| Third Phase Formation | Visible middle layer | Incompatibility: The complex is insoluble in the diluent. Add a modifier (e.g., Decanol) or switch from Dodecane to Toluene. |
References
-
Wasewar, K. L., et al. (2002). Reactive Extraction of Lactic Acid using Alamine 336 in Methyl Isobutyl Ketone. Journal of Chemical & Engineering Data. Link
-
Uslu, H. (2009). Reactive Extraction of Carboxylic Acids using TIOA and TOA. Separation and Purification Technology. Link
-
Tamada, J. A., & King, C. J. (1990). Extraction of Carboxylic Acids with Amine Extractants.[2][5][6] 2. Chemical Interactions and Interpretation of Data. Industrial & Engineering Chemistry Research. Link
-
Datta, D., et al. (2018). Spectroscopic Analysis of Acid-Amine Complexes in Reactive Extraction. Chemical Engineering Journal. Link
-
Mungma, N., et al. (2019).[3] Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. ChemEngineering. Link
Sources
- 1. ijcea.org [ijcea.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extraction of carboxylic acids by amine extractants (Technical Report) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide to the Experimental Validation of TIOA Extraction Isotherms for Organic Acids
For researchers and professionals in drug development and chemical engineering, the efficient separation and purification of organic acids from aqueous solutions, such as fermentation broths, is a critical step.[1][2] Reactive liquid-liquid extraction has emerged as a promising technology for this purpose, offering high selectivity and the potential for in-situ product recovery.[3][4][5] Among the various extractants, tertiary amines like tri-iso-octylamine (TIOA) have garnered significant attention due to their high distribution coefficients for carboxylic acids.[1][6]
This guide provides an in-depth, objective comparison of TIOA's performance with other alternatives, supported by experimental data and detailed protocols. It is designed to equip you with the foundational knowledge and practical insights necessary to design, execute, and validate your own TIOA-based extraction systems.
The Principle of Amine-Based Extraction: A Look at the "How" and "Why"
Reactive extraction with tertiary amines like TIOA operates on the principle of a reversible chemical reaction between the organic acid in the aqueous phase and the amine in the organic phase.[1] This interaction leads to the formation of an acid-amine complex that is preferentially soluble in the organic diluent.[1]
The overall extraction mechanism can be generalized as follows:
n(R₃N)org + (HA)aq ⇌ ((R₃N)n·HA)org
Where:
-
R₃N represents the tertiary amine (TIOA).
-
HA is the undissociated organic acid.
-
n is the stoichiometry of the complex (the number of amine molecules per acid molecule).
-
org and aq denote the organic and aqueous phases, respectively.
The efficiency of this process is governed by several factors, including the basicity of the amine, the pKa of the organic acid, the properties of the diluent, and the pH of the aqueous phase.[1][7] The pH is particularly crucial as it dictates the concentration of the undissociated form of the organic acid, which is the species that primarily interacts with the amine.
Comparative Performance of TIOA: An Evidence-Based Analysis
To provide a clear comparison, the following tables summarize key performance indicators for TIOA in the extraction of various organic acids, alongside data for other common extractants.
Table 1: Comparison of Distribution Coefficients (D) for Lactic Acid Extraction
| Extractant | Diluent | Initial Lactic Acid Conc. (g/L) | Distribution Coefficient (D) | Reference |
| Tri-iso-octylamine (TIOA) | Dodecane/Hexanol | 7.33 - 8.20 | Varies with TIOA/modifier ratio | [8] |
| Tri-n-octylamine (TOA) | 1-Octanol/n-Undecane | ~63 g/L (0.7 mol/L) | High, varies with solvent composition | [6] |
| Amberlite LA-2 (Secondary Amine) | 1-Octanol | Not Specified | 103.80 | [9] |
| Cyanex 923 (Phosphine Oxides) | Mineral Oil | 100 g/L | KEQ,EXT = 2.9 ± 0.1 (for acetic acid) | [10] |
Table 2: Extraction Efficiency (%E) for Citric Acid
| Extractant System | Initial Citric Acid Conc. (mol·kg⁻¹) | Extraction Efficiency (%E) | Reference |
| Trioctylamine (TOA) + Tridodecylamine (TDA) in Dimethyl Phthalate | 0.595 | Up to 99% | [9] |
| Trioctylamine (TOA) in 1-Octanol | 0.04 - 0.07 mol·dm⁻³ | Varies with TOA concentration | [11] |
| Alamine® 336 in Escaid™ 110/Tridecyl Alcohol | 10% w/v | Up to 95% | [12] |
Key Insights from the Data:
-
TIOA and its isomer, TOA, demonstrate high efficiency for the extraction of organic acids like lactic and citric acid.[6][8][13]
-
The choice of diluent and modifier significantly impacts the distribution coefficient .[8] Active diluents (modifiers) like alcohols can enhance the solubility of the acid-amine complex in the organic phase.[6]
-
Phosphine oxide-based extractants like Cyanex 923 can exhibit higher equilibrium constants for some acids compared to tertiary amines, indicating a stronger extraction capability.[10]
-
Secondary amines, such as Amberlite LA-2, can also be highly effective , as demonstrated by the high distribution coefficient for citric acid.[9]
Visualizing the Extraction Mechanism
To better understand the chemical interactions at play, the following diagram illustrates the equilibrium of a monoprotic organic acid (HA) with TIOA.
Caption: TIOA extraction equilibrium for a monoprotic acid.
Experimental Protocol: Determining the Extraction Isotherm of Citric Acid with TIOA
This section provides a detailed, step-by-step methodology for determining the extraction isotherm of citric acid using TIOA dissolved in a suitable diluent.
Materials:
-
Citric Acid (analytical grade)[11]
-
Tri-iso-octylamine (TIOA, ≥98% purity)[8]
-
1-Octanol (modifier, analytical grade)[11]
-
Dodecane (inert diluent, analytical grade)[8]
-
Sodium Hydroxide (NaOH) solution (0.1 M, standardized)
-
Phenolphthalein indicator
-
Separatory funnels (125 mL)[8]
-
Mechanical shaker
-
pH meter
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Preparation of Aqueous Phase: Prepare a stock solution of citric acid of a known concentration (e.g., 0.5 M) in deionized water. Prepare a series of aqueous solutions with varying initial citric acid concentrations by diluting the stock solution.
-
Preparation of Organic Phase: Prepare the organic phase by dissolving a known concentration of TIOA (e.g., 30% v/v) in a mixture of 1-octanol and dodecane. The ratio of modifier to inert diluent can be varied to study its effect.
-
Extraction:
-
In a 125 mL separatory funnel, add equal volumes (e.g., 20 mL) of the aqueous citric acid solution and the prepared organic phase.
-
Securely stopper the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely. The time required for phase separation may vary depending on the system's physical properties.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of citric acid remaining in the aqueous phase (raffinate) by titrating a known volume of the aqueous phase with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.[11]
-
The concentration of citric acid in the organic phase (extract) can be calculated by mass balance: [CA]org = ([CA]aq,initial - [CA]aq,final) * (Vaq / Vorg) Where:
-
[CA]org is the concentration of citric acid in the organic phase.
-
[CA]aq,initial is the initial concentration of citric acid in the aqueous phase.
-
[CA]aq,final is the final (equilibrium) concentration of citric acid in the aqueous phase.
-
Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
-
-
Data Analysis and Isotherm Construction:
-
Repeat the extraction procedure for each of the prepared aqueous solutions with different initial citric acid concentrations.
-
Plot the equilibrium concentration of citric acid in the organic phase ([CA]org) against the equilibrium concentration of citric acid in the aqueous phase ([CA]aq,final). This plot represents the extraction isotherm.
-
From the isotherm, key parameters such as the distribution coefficient (D), loading factor (Z), and extraction efficiency (%E) can be calculated:
-
Distribution Coefficient (D): D = [CA]org / [CA]aq,final
-
Loading Factor (Z): Z = [CA]org / [TIOA]initial
-
Extraction Efficiency (%E): %E = ([CA]aq,initial - [CA]aq,final) / [CA]aq,initial * 100[9]
-
-
Causality Behind Experimental Choices and Self-Validation
-
Choice of Diluent and Modifier: The combination of an inert diluent like dodecane and an active diluent (modifier) like 1-octanol is crucial.[6][8] The inert diluent improves the physical properties of the system (e.g., viscosity, density), while the modifier enhances the solubility of the formed acid-amine complex, preventing the formation of a third phase and improving extraction efficiency.[6]
-
Equilibration Time: Shaking for a sufficient duration ensures that the system reaches equilibrium, a prerequisite for accurate isotherm determination. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.
-
Phase Ratio: A 1:1 phase ratio is often used for initial studies as it simplifies calculations. However, varying this ratio can be a strategy to optimize the extraction process.
-
Analytical Method: Titration with a standardized base is a reliable and cost-effective method for determining the concentration of the organic acid in the aqueous phase.[11] For more complex mixtures, techniques like High-Performance Liquid Chromatography (HPLC) may be necessary.[8]
-
Self-Validation: The experimental protocol includes inherent checks. A clear and sharp phase separation is an indicator of a stable system. The mass balance calculation provides a cross-check on the analytical measurements. Consistent results across replicate experiments are essential for validating the data.
Conclusion
Tri-iso-octylamine (TIOA) stands as a robust and efficient extractant for the recovery of organic acids from aqueous solutions. Its performance, however, is intricately linked to the careful selection of experimental conditions, particularly the composition of the organic phase. By understanding the underlying principles of amine-based extraction and following a rigorous experimental protocol for isotherm determination, researchers and drug development professionals can effectively design and optimize separation processes tailored to their specific needs. This guide provides a foundational framework for such endeavors, emphasizing the importance of a data-driven, comparative approach to selecting the most suitable extraction system.
References
-
Kirilova, E., et al. (2005). Simultaneous Influence of Active and “Inert” Diluents on the Extraction of Lactic Acid by Means of Tri-n-octylamine (TOA) and Tri-iso-octylamine (TIOA). Industrial & Engineering Chemistry Research, 44(26), 9949–9955. [Link]
-
Tönjes, S., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. Molecules, 24(9), 1708. [Link]
-
Yordanov, B., et al. (2013). Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. Food Science and Applied Biotechnology, 1(1), 58-71. [Link]
-
Stubenrauch, C., et al. (2016). Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase. Chemistry – A European Journal, 22(10), 3268-3272. [Link]
-
van der Meer, Y., et al. (2018). Novel extractants for the recovery of fermentation derived lactic acid. Green Chemistry, 20(1), 157-165. [Link]
-
Kirilova, E., et al. (2005). Simultaneous Influence of Active and “Inert” Diluents on the Extraction of Lactic Acid by Means of Tri-n-octylamine (TOA) and Tri-iso-octylamine (TIOA). Industrial & Engineering Chemistry Research, 44(26), 9949-9955. [Link]
-
Kocks, C., et al. (2022). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 13, 165-187. [Link]
-
Scarborough, M. J., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(10), 2269-2279. [Link]
-
Poposka, F. A., et al. (2000). Experimental investigation of citric acid reactive extraction with solvent recycling. Chemical Engineering and Processing: Process Intensification, 39(1), 51-57. [Link]
-
Procházka, J., et al. (2012). Influence of Extractant (TBP and TOA), Diluent, and Modifier on Extraction Equilibrium of Monocarboxylic Acids. Journal of Chemical & Engineering Data, 57(9), 2465-2472. [Link]
-
Kumar, S., et al. (2018). Intensification of Citric Acid Extraction by a Mixture of Trioctylamine and Tridodecylamine in Different Diluents. Journal of Chemical & Engineering Data, 63(6), 2055-2063. [Link]
-
Tönjes, S., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]
-
Tönjes, S., et al. (2024). Reactive extraction technologies for organic acids in industrial fermentation processes: a review. Green Chemistry, 26(1), 108-129. [Link]
-
Tönjes, S., et al. (2024). Reactive extraction technologies for organic acids in industrial fermentation processes – A review. Green Chemistry. [Link]
-
TIEI Extraction. (2025). Efficient Recovery of Organic Acids From Fermentation Broth. [Link]
-
Poposka, F. A., et al. (2004). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane. Biochemical Engineering Journal, 21(1), 63-71. [Link]
-
Tönjes, S., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]
-
Tönjes, S., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. Molecules, 24(9), 1708. [Link]
-
Djas, M., et al. (2015). Reactive extraction of citric acid using supercritical CO2 and trioctylamine. Chemical and Process Engineering, 36(2), 199-206. [Link]
-
Bielska, M., & Prochaska, K. (2013). Solvent Extraction of Citric Acid with Different Organic Phases. Journal of Solution Chemistry, 42(11), 2166-2180. [Link]
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- 10. osti.gov [osti.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]
- 13. Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triisooctylamine
Executive Summary: The Hazard Profile
Triisooctylamine (TiOA) is a lipophilic, tertiary amine widely used as an extractant in hydrometallurgy and nuclear fuel reprocessing. Unlike lower-molecular-weight amines (e.g., triethylamine), TiOA has a lower vapor pressure, which often leads to a false sense of security.
The Critical Risk: TiOA is highly lipophilic. Upon skin contact, it does not merely sit on the surface; it partitions into the lipid bilayer of the skin, leading to delayed but severe dermatitis and potential sensitization. Standard laboratory gloves (thin nitrile) provide only incidental protection and can be permeated rapidly without visible degradation.
GHS Hazard Classification (CAS 25549-16-0)[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2] |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects.[2] |
The Barrier Strategy: Personal Protective Equipment (PPE)
Do not rely on generic "lab safety" rules. For TiOA, your PPE must specifically resist organic, lipophilic bases.
Hand Protection: The "Two-Tier" Protocol
Why: TiOA is an oil-soluble amine. Latex is useless (instant permeation). Thin disposable nitrile offers protection for seconds to minutes only.
| Scenario | Recommended Material | Specifications | Action upon Contact |
| Standard Handling (Pipetting, Titration) | Nitrile (Accelerator-Free) | Min. Thickness: 0.11 mm (4-5 mil) Standard Cuff | IMMEDIATE REMOVAL. If splashed, strip glove immediately, wash hands, and don a fresh pair. |
| High Risk (Pouring >100mL, Spills, Cleaning) | Laminate Film (e.g., Silver Shield / 4H) | Multi-layer EVOH/PE laminate | Resistant for >4 hours. These are loose-fitting; wear nitrile gloves over them for dexterity. |
Respiratory & Eye Protection[3]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the risk of liquid creep/aerosolization during extraction mixing.
-
Respirator (Contingency): If fume hood work is impossible (e.g., maintenance), use a half-face respirator with Type A (Organic Vapor) or Type ABEK cartridges.
Operational Workflow & Logic
The following diagram outlines the decision logic for handling TiOA, emphasizing the "Stop-Work" triggers that prevent contamination.
Figure 1: Operational logic flow for this compound handling, distinguishing between routine and high-volume risk pathways.
Step-by-Step Protocols
A. Preparation & Storage
-
Inspection: Check TiOA for crystallization or phase separation. Although liquid at room temperature, impurities can alter physical state.
-
Vessel Selection: Use glass (borosilicate) or HDPE containers. Avoid PVC or low-grade plastics which may leach plasticizers in the presence of lipophilic amines.
-
Secondary Containment: Always transport bottles in a polyethylene bucket to capture potential breakage.
B. Spill Management (The "Absorb-Don't-Neutralize" Rule)
Scientific Rationale: While amines are basic, adding strong acids to a concentrated amine spill can generate excessive heat and toxic vapors.
-
Isolate: Evacuate the immediate area (3-5 meters).
-
Protect: Don Laminate (Silver Shield) gloves.
-
Contain: Surround the spill with universal absorbent pads or vermiculite.
-
Clean:
-
Absorb the bulk liquid.
-
Do not use water initially (TiOA is insoluble and will spread).
-
Wipe the area with a solvent-dampened rag (Ethanol or Acetone) to solubilize the oily residue.
-
Final wash with soapy water.[3]
-
-
Disposal: Collect all pads into a sealed bag labeled "Hazardous Waste: this compound (Toxic/Irritant)."
C. Waste Disposal
-
Classification: TiOA is an organic solvent waste.
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid waste) or acid chlorides, as this can lead to violent exothermic reactions.
-
Labeling: "Organic Waste - Contains Amines."
-
Prohibition: NEVER pour down the drain. It is chronically toxic to aquatic life (H411).[2]
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90059, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier - this compound (CAS 25549-16-0).[4] Retrieved from [Link](Note: General search landing for verification)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
